Prop-2-en-1-yl hexylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

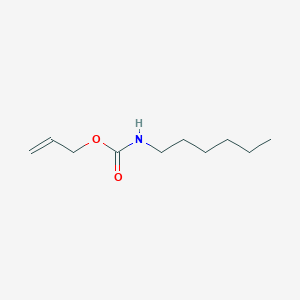

Prop-2-en-1-yl hexylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a prop-2-en-1-yl group attached to a hexylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Prop-2-en-1-yl hexylcarbamate can be synthesized through a one-pot, solvent-free, and catalyst-free procedure. This method involves the reaction of chloro aldehydes, ketones, and piperidine under microwave irradiation. The reaction conditions are optimized to achieve high yields in shorter reaction times .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar one-pot reactions. The use of microwave irradiation and solvent-free conditions aligns with green chemistry principles, reducing the environmental impact and improving efficiency .

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl hexylcarbamate undergoes various chemical reactions, including:

Oxidation: Visible-light-induced oxidative formylation with molecular oxygen.

Cyclocondensation: Reaction with phenyl isothiocyanate and carbon disulfide to form heterocyclic compounds.

Domino Annulation: Reaction with sulfonyl-protected β-amino ketones to form epoxide-fused pyrrolidines and S-containing pyrroles.

Common Reagents and Conditions

Oxidation: Molecular oxygen under visible light.

Cyclocondensation: Phenyl isothiocyanate and carbon disulfide in the presence of KOH.

Domino Annulation: Prop-2-ynylsulfonium salts and sulfonyl-protected β-amino ketones.

Major Products

Oxidation: Formamides.

Cyclocondensation: Benzimidazole-2-thiones.

Domino Annulation: Epoxide-fused pyrrolidines and S-containing pyrroles.

Scientific Research Applications

Prop-2-en-1-yl hexylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of prop-2-en-1-yl hexylcarbamate involves its interaction with molecular targets and pathways. For instance, in oxidative formylation reactions, the compound acts as a photosensitizer, generating singlet oxygen and superoxide radicals through energy transfer and single electron transfer pathways . These reactive oxygen species play a crucial role in the reaction mechanism.

Comparison with Similar Compounds

Prop-2-en-1-yl hexylcarbamate can be compared with other similar compounds, such as:

Prop-2-yn-1-yl carbamate: Similar in structure but differs in the presence of a triple bond instead of a double bond.

3-(Prop-1-en-2-yl)azetidin-2-one: Shares the prop-1-en-2-yl group but has a different core structure.

1-(4-Hexylphenyl)prop-2-en-1-one: Contains a similar prop-2-en-1-one group but with a different substituent.

Biological Activity

Prop-2-en-1-yl hexylcarbamate, a carbamate derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a prop-2-en-1-yl group and a hexyl chain, contributing to its reactivity and interaction with biological systems. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C10H19NO2 with a molecular weight of approximately 185.27 g/mol. The structure features a carbamate moiety that is known for its ability to interact with various biological targets, including enzymes and proteins.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to enzyme inhibition or modification of protein function, which may have therapeutic implications in various diseases.

Key Mechanisms:

- Enzyme Inhibition : The carbamate group can inhibit specific enzymes by covalently binding to their active sites, thereby blocking their activity.

- Protein Interaction : The prop-2-en-1-yl group may interact with thiol groups in proteins, leading to modifications that affect protein function.

Biological Activities

Research indicates that this compound exhibits several biological activities:

2. Enzyme Inhibition

The compound's ability to inhibit enzymes has been explored in various studies. For instance, it may inhibit key enzymes involved in tumor growth or cellular signaling pathways.

Study 1: Antibacterial Activity

A comparative study on sulfanyl-containing compounds indicated that those with longer carbon chains exhibited increased antibacterial activity against Gram-positive bacteria. Although direct testing of this compound has not been published, its structural similarity to effective antibacterial agents suggests potential efficacy .

Study 2: Enzyme Interaction

Research focusing on carbamates has shown that they can modulate enzyme activity through covalent bond formation. This mechanism is particularly relevant for understanding the therapeutic potential of this compound in drug design .

Properties

CAS No. |

106533-30-6 |

|---|---|

Molecular Formula |

C10H19NO2 |

Molecular Weight |

185.26 g/mol |

IUPAC Name |

prop-2-enyl N-hexylcarbamate |

InChI |

InChI=1S/C10H19NO2/c1-3-5-6-7-8-11-10(12)13-9-4-2/h4H,2-3,5-9H2,1H3,(H,11,12) |

InChI Key |

NDMHCQBXLFZUIQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCNC(=O)OCC=C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.